(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone
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Overview
Description
“(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone” is a chemical compound with the molecular formula C29H30ClF3N4O . It is also known as 1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonyl}-4-(diphenylmethyl)piperazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. Unfortunately, specific data for this compound, such as melting point, boiling point, and density, are not available in the current resources .Scientific Research Applications
Antimicrobial Activity
One study focused on the synthesis of new pyridine derivatives involving 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against strains of bacteria and fungi. This research demonstrates the compound's potential utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Studies and Theoretical Calculations
Another research effort involved the synthesis of a compound through substitution reactions and its structural characterization through various spectroscopic techniques and X-ray crystallography. The study also explored its thermal properties, suggesting applications in materials science and engineering (Karthik et al., 2021).
Pharmaceutical Applications
Research on benzhydrylpiperazine antihistamines, which share a structural component with the queried compound, highlights its potential relevance in pharmaceutical applications. The study delved into the acid dissociation constants of these antihistamines, which could inform the development of drugs with optimized absorption and efficacy profiles (Newton, Murray, & Lovell, 1982).
Antagonistic Activities
Research has also explored the molecular interaction of a compound with the CB1 cannabinoid receptor, providing insights into the design of receptor antagonists or inverse agonists with potential therapeutic applications in conditions like pain, obesity, and drug addiction (Shim et al., 2002).
Synthesis and Analgesic Activities
The synthesis of novel pyrazole derivatives of gallic acid, which are structurally related to the compound of interest, has been studied for their anti-inflammatory activity, suggesting its role in the development of new analgesic and anti-inflammatory drugs (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Safety and Hazards
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClF3N4O/c30-25-19-24(29(31,32)33)20-34-27(25)36-13-11-23(12-14-36)28(38)37-17-15-35(16-18-37)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,19-20,23,26H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPTZROAKUKJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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